N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a structurally complex molecule featuring a benzo[d]oxazole core linked to a piperidine ring, which is further substituted with a methyl group and a 4-methoxy-2-methylbenzenesulfonamide moiety. This compound combines heterocyclic, aromatic, and sulfonamide functionalities, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of similar scaffolds in bioactive molecules .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-13-17(27-2)7-8-20(15)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-19(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOURWPFSFKAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, emphasizing its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.6 g/mol. The compound features a benzo[d]oxazole moiety, a piperidine ring, and a sulfonamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O2S |
| Molecular Weight | 423.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the benzo[d]oxazole ring followed by the introduction of the piperidine and sulfonamide functionalities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d]oxazole moiety have shown promising activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study demonstrated that a related compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM, suggesting that structural modifications can enhance potency against cancer cells .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Compounds with similar sulfonamide groups have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Neuroprotective Effects
Research indicates potential neuroprotective effects due to the presence of the piperidine ring, which is known to interact with neurotransmitter systems. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis .
Case Studies
- Anticancer Study : A compound structurally related to this compound was tested in vivo using mouse models for colon cancer. The treated group exhibited a reduction in tumor size by approximately 40% compared to controls, highlighting its potential as an anticancer agent.
- Antimicrobial Evaluation : In a comparative study, derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL against S. aureus, outperforming several conventional antibiotics .
Scientific Research Applications
Therapeutic Potential
The compound is primarily investigated for its potential as a therapeutic agent in several medical conditions:
- Anticancer Activity : Research indicates that derivatives of sulfonamide compounds exhibit promising anticancer properties. For instance, compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties : Compounds containing piperidine and benzo[d]oxazole moieties have been evaluated for their antimicrobial activity against various pathogens. Studies have demonstrated that such compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
A study explored the anticancer effects of related sulfonamide compounds in vitro against various cancer cell lines. Results indicated significant inhibition of cell proliferation, with some compounds inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened for antimicrobial activity against standard strains of bacteria and fungi. The results demonstrated that certain modifications to the piperidine ring enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole-Piperidine Derivatives
- 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (Compound 22)
- Structural Similarities : Shares the benzo[d]oxazol-2-yl-piperidine core.
- Key Differences : The target compound has a benzenesulfonamide group, while Compound 22 incorporates a propargyloxy-substituted phenylamine. This difference likely alters solubility and target engagement. Propargyl groups may enhance metabolic stability, whereas sulfonamides often improve binding affinity through hydrogen bonding .
- Synthetic Routes : Compound 22 was synthesized via a three-component coupling, whereas the target compound may require sulfonylation of a piperidine intermediate, akin to azide substitution methods described in related sulfonamide syntheses .
Kinase-Inhibitory Analogues
- KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Functional Overlap : Both compounds feature benzo[d]oxazole and piperidine motifs, critical for TrkA kinase inhibition in KRC-108 .
- Divergence : KRC-108 includes a pyridine-pyrazole system instead of a sulfonamide. The target compound’s 4-methoxy-2-methylbenzenesulfonamide may confer distinct pharmacokinetic profiles, such as enhanced solubility or altered CYP450 interactions.
Sulfonamide-Containing Analogues
- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structural Parallels : Incorporates a piperidine-linked sulfonamide with a bromopyrimidine group.
- Differentiation : The bromopyrimidine moiety may enable halogen bonding in biological targets, absent in the target compound. The methoxy group in both compounds suggests shared strategies for modulating lipophilicity .
Physicochemical and Pharmacokinetic Insights
Substituent Effects on Properties
NMR and Spectroscopic Comparisons
- Benzo[d]oxazole Derivatives : In intermediates like 2-(benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates, $^{15}\text{N}$ NMR shifts cluster around $-131$ ppm, consistent with electron-deficient nitrogen environments. Similar shifts are expected in the target compound’s benzooxazole ring .
- Sulfonamide Protons : In N-(2-{[5-Bromo-...benzenesulfonamide, sulfonamide NH protons typically resonate at $\delta$ 10–12 ppm in $^{1}\text{H}$ NMR, a range likely shared by the target compound .
Q & A
What are the established synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide, and what key intermediates are involved?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Benzo[d]oxazole core formation : Starting with o-aminophenol derivatives and aldehydes under oxidative cyclization conditions .
Piperidine functionalization : Introducing the methyl group at the 4-position of piperidine via reductive amination or alkylation, followed by coupling with the benzo[d]oxazole moiety .
Sulfonamide linkage : Reacting the piperidine intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Key intermediates include the benzo[d]oxazole-piperidine hybrid and the activated sulfonyl chloride derivative.
Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm aromatic protons (7.0–8.5 ppm for benzo[d]oxazole), piperidine aliphatic signals (2.5–3.5 ppm), and sulfonamide NH (~5.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects residual solvents .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-sulfonamide linkage, critical for validating computational models .
How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational molecular modeling for this sulfonamide derivative?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Torsional flexibility : The piperidine ring’s chair-to-boat transitions may not be fully captured in static DFT calculations. Use dynamic simulations (e.g., molecular dynamics) to account for conformational mobility .
- Crystal packing effects : Non-covalent interactions (e.g., π-π stacking of benzo[d]oxazole) can distort bond lengths. Compare multiple crystal structures (if available) or apply Hirshfeld surface analysis to quantify intermolecular forces .
- Parameter optimization : Adjust force field parameters (e.g., AMBER or CHARMM) to better align with experimental bond distances (C–S: ~1.76 Å; C–N: ~1.47 Å) .
What strategies are effective in optimizing the coupling reaction yield between the benzo[d]oxazole-piperidine intermediate and the sulfonamide moiety?
Level: Advanced
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the sulfonyl chloride intermediate and enhance nucleophilic attack by the piperidine’s amine group .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation, reducing side reactions like hydrolysis .
- Temperature control : Maintain reaction temperatures between 0–5°C to suppress competing pathways (e.g., sulfonate ester formation) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor, given its structural similarity to known sulfonamide-based inhibitors?
Level: Advanced
Methodological Answer:
Target selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., PI3K or CDK family) due to the compound’s lipophilic benzo[d]oxazole and methoxy groups .
Competitive binding assays : Use fluorescence polarization (FP) or TR-FRET to measure displacement of ATP-competitive probes (e.g., ATP-γ-S).
Enzymatic activity : Quantify IC50 via ADP-Glo™ kinase assays, comparing inhibition kinetics to reference inhibitors (e.g., staurosporine) .
Structural validation : Co-crystallize the compound with the target kinase to confirm binding mode and identify critical interactions (e.g., hydrogen bonding with hinge region residues) .
What are the common sources of variability in biological activity data for this compound, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Purity variability : Impurities from incomplete sulfonylation (>2% unreacted amine) can skew IC50 values. Use orthogonal purification (HPLC + recrystallization) .
- Solubility limitations : The compound’s logP (~3.5) may limit aqueous solubility. Optimize DMSO stock concentrations (<1% v/v in assays) or use surfactants (e.g., Tween-80) .
- Cell permeability : The piperidine’s basicity (pKa ~8.5) may reduce membrane penetration. Assess using Caco-2 monolayers or PAMPA assays .
How does the electronic nature of the 4-methoxy group influence the compound’s reactivity and binding affinity?
Level: Advanced
Methodological Answer:
- Resonance effects : The methoxy group’s electron-donating nature increases electron density on the benzene ring, enhancing π-π stacking with aromatic residues (e.g., Phe in kinase targets) .
- Hydrogen bonding : The methoxy oxygen can act as a weak H-bond acceptor, interacting with backbone NH groups in protein targets. Replace with -CF3 to test hydrophobic effects .
- Synthetic reactivity : The methoxy group deactivates the benzene ring, directing sulfonylation to the ortho-methyl position. Confirm regioselectivity via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
